BenchChemオンラインストアへようこそ!

Buprenorphine 3-Glucuronide

opioid receptor pharmacology ligand binding assay metabolite activity profiling

Buprenorphine 3-Glucuronide (BUP-3-G; CAS 101224-22-0) is a Phase II glucuronide conjugate of the semi-synthetic opioid buprenorphine and one of its major circulating active metabolites in humans. BUP-3-G is formed via UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, 1A3, and 2B7 and is present in plasma and urine at concentrations that approximate or exceed those of the parent drug following therapeutic buprenorphine administration.

Molecular Formula C35H49NO10
Molecular Weight 643.8 g/mol
CAS No. 101224-22-0
Cat. No. B1516569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuprenorphine 3-Glucuronide
CAS101224-22-0
SynonymsB-3-G
buprenorphine-3-O-glucuronide
Molecular FormulaC35H49NO10
Molecular Weight643.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)CC8CC8)OC)O
InChIInChI=1S/C35H49NO10/c1-31(2,3)32(4,42)20-15-33-10-11-35(20,43-5)30-34(33)12-13-36(16-17-6-7-17)21(33)14-18-8-9-19(26(46-30)22(18)34)44-29-25(39)23(37)24(38)27(45-29)28(40)41/h8-9,17,20-21,23-25,27,29-30,37-39,42H,6-7,10-16H2,1-5H3,(H,40,41)/t20-,21-,23+,24+,25-,27+,29-,30-,32+,33-,34+,35-/m1/s1
InChIKeyCZULHKGIAJASAA-WWIHBJMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buprenorphine 3-Glucuronide Analytical Reference Standard for Opioid Metabolite Quantification and Receptor Pharmacology | CAS 101224-22-0


Buprenorphine 3-Glucuronide (BUP-3-G; CAS 101224-22-0) is a Phase II glucuronide conjugate of the semi-synthetic opioid buprenorphine and one of its major circulating active metabolites in humans [1]. BUP-3-G is formed via UDP-glucuronosyltransferase (UGT) isoforms UGT1A1, 1A3, and 2B7 and is present in plasma and urine at concentrations that approximate or exceed those of the parent drug following therapeutic buprenorphine administration [1]. As a Certified Reference Material (CRM) available at 100 µg/mL in methanol from ISO 17034/17025-accredited suppliers, BUP-3-G serves as an essential analytical standard for LC-MS/MS and GC-MS method development, clinical toxicology, forensic analysis, and opioid receptor pharmacology studies .

Why Norbuprenorphine-3-Glucuronide Cannot Substitute for Buprenorphine 3-Glucuronide in Analytical and Pharmacological Workflows


Despite being co-eluting glucuronide metabolites of the same parent drug, BUP-3-G and norbuprenorphine-3-glucuronide (NBUP-3-G) possess fundamentally divergent opioid receptor binding profiles that preclude analytical interchangeability [1]. BUP-3-G binds the mu-opioid receptor with picomolar affinity (Ki = 4.9 pM), whereas NBUP-3-G exhibits no measurable mu-receptor binding even at concentrations up to 2.5 mM [1]. Pharmacokinetically, the systemic exposure (AUC₀₋₂₄) of NBUP-3-G exceeds that of BUP-3-G by approximately 11-fold in buprenorphine-maintained subjects, making metabolite-specific quantification essential for accurate pharmacokinetic and therapeutic drug monitoring studies [2]. These differences mean that using NBUP-3-G or an unpurified mixture as a surrogate for BUP-3-G in receptor assays, calibration curves, or metabolism studies will yield quantitatively and qualitatively invalid results.

Product-Specific Quantitative Differentiation Evidence for Buprenorphine 3-Glucuronide Versus Closest Analogs


Mu-Opioid Receptor Binding Affinity: Buprenorphine 3-Glucuronide vs. Norbuprenorphine 3-Glucuronide

Buprenorphine 3-glucuronide (BUP-3-G) binds the human mu-opioid receptor with a Ki of 4.9 ± 2.7 pM, whereas norbuprenorphine 3-glucuronide (NBUP-3-G) shows no competitive inhibition of ³H-diprenorphine binding to the mu receptor at concentrations as high as 2.5 mM [1]. For reference, the parent drug buprenorphine has a mu-receptor Ki of 2.7 ± 0.4 pM in the same assay system, meaning BUP-3-G retains approximately 55% of the parent drug's mu-receptor affinity despite glucuronidation [1].

opioid receptor pharmacology ligand binding assay metabolite activity profiling

Plasma Systemic Exposure: Buprenorphine 3-Glucuronide AUC vs. Norbuprenorphine 3-Glucuronide AUC Under Steady-State Dosing

In buprenorphine/naloxone-maintained subjects (n=10) under pre-atazanavir/ritonavir baseline conditions, the mean AUC₀₋₂₄ for buprenorphine 3-glucuronide was 28.1 ng·h/mL (SE 5.9), compared with 312 ng·h/mL (SE 54) for norbuprenorphine 3-glucuronide [1]. This represents an 11.1-fold higher systemic exposure of NBUP-3-G relative to BUP-3-G. The apparent oral clearance (Cl/F) of BUP-3-G was 1,242 L/h, which is 17.3-fold greater than that of NBUP-3-G (72 L/h), indicating far more rapid elimination of the buprenorphine-conjugated glucuronide [1].

pharmacokinetics therapeutic drug monitoring AUC quantification

Metabolic Pathway Preference: UGT-Mediated 3-Glucuronidation vs. CYP-Mediated N-Demethylation

In opioid use disorder patients (n=12) receiving sublingual buprenorphine/naloxone, the molar AUC₀₋₈ₕ ratio of buprenorphine glucuronide (BUP-G) to parent buprenorphine was 0.19 ± 0.2, whereas the ratio of the combined N-demethylated metabolites (norbuprenorphine + norbuprenorphine glucuronide) to buprenorphine was 3.4 ± 1.9 [1]. This 17.9-fold difference demonstrates that CYP-mediated N-demethylation dominates over direct UGT-mediated 3-glucuronidation of the parent drug in humans [1]. Consequently, BUP-3-G represents a quantitatively minor but pharmacologically distinct branch of buprenorphine metabolism.

drug metabolism UGT pathway metabolic ratio quantification

Opioid Receptor Selectivity Fingerprint: Buprenorphine 3-Glucuronide vs. Norbuprenorphine 3-Glucuronide Across Mu, Delta, Kappa, and Nociceptin Receptors

BUP-3-G exhibits a distinct receptor selectivity fingerprint: high affinity for mu (Ki = 4.9 ± 2.7 pM), moderate affinity for delta (Ki = 270 ± 0.4 nM), low affinity for nociceptin (Ki = 36 ± 0.3 µM), and no binding to kappa receptors. In contrast, NBUP-3-G shows no binding to mu or delta receptors at concentrations up to 2.5 mM, but binds kappa (Ki = 300 ± 0.5 nM) and nociceptin (Ki = 18 ± 0.2 µM) receptors [1]. The two glucuronide metabolites are therefore pharmacologically complementary and non-overlapping in their opioid receptor engagement, with BUP-3-G selectively engaging the mu/delta/nociceptin axis and NBUP-3-G selectively engaging the kappa/nociceptin axis [1].

receptor selectivity opioid receptor panel functional selectivity screening

Urinary Excretion Abundance and Diagnostic Significance: Buprenorphine Glucuronide vs. Norbuprenorphine Glucuronide in Clinical Monitoring

In a cohort of pregnant women receiving buprenorphine maintenance treatment (515 urine specimens from 9 women), norbuprenorphine glucuronide (NBUP-Gluc) was the primary urinary metabolite and exceeded buprenorphine glucuronide (BUP-Gluc) concentrations in 99% of all specimens tested [1]. Although BUP-Gluc was detected in more total specimens than unconjugated norbuprenorphine, in the 77.9% of specimens containing both BUP-Gluc and NBUP, NBUP concentrations exceeded BUP-Gluc concentrations [1]. The mean BUP-Gluc:NBUP-Gluc ratio showed significant inter-trimester variability (higher in the second trimester vs. third trimester), with significant intrasubject differences across trimesters in 71% of participants [1].

urine drug testing compliance monitoring metabolite ratio diagnostics

High-Impact Application Scenarios for Buprenorphine 3-Glucuronide Reference Standard Based on Verified Differentiation Evidence


LC-MS/MS Bioanalytical Method Development and Validation for Buprenorphine Metabolite Panel Quantification

Analytical laboratories developing quantitative LC-MS/MS methods for buprenorphine and its metabolites in plasma or urine require a certified BUP-3-G reference standard to construct calibration curves spanning the clinically relevant concentration range (0.1–200 ng/mL in plasma) [1]. Because the systemic exposure of BUP-3-G is approximately 11-fold lower than that of NBUP-3-G [2], the BUP-3-G calibrator must be accurately prepared from a pure, certified reference material to avoid quantitative bias at the lower limit of quantification. The BUP-3-G CRM (100 µg/mL in methanol, Cerilliant B-035) is supplied with a Certificate of Analysis traceable to ISO 17034 and ISO/IEC 17025, meeting regulatory expectations for method validation under FDA and CLIA guidelines .

Mu-Opioid Receptor Pharmacology Studies Requiring a Glucuronide Metabolite with Retained Receptor Affinity

Investigators studying the contribution of buprenorphine metabolites to the parent drug's complex in vivo pharmacology require BUP-3-G as the sole glucuronide metabolite that retains high-affinity mu-opioid receptor binding (Ki = 4.9 pM) [3]. Unlike NBUP-3-G, which has no measurable mu-receptor binding, BUP-3-G can be used as a pharmacological probe to dissect whether glucuronidated buprenorphine metabolites contribute to mu-mediated analgesia, respiratory depression, or tolerance development following chronic buprenorphine administration [3]. Dosing of BUP-3-G in rodent models at clinically relevant exposure multiples (1× 0.6 µmol/kg) has been established [3].

Clinical and Forensic Toxicology Urine Drug Testing with Metabolite-Specific Confirmation

Clinical toxicology laboratories performing definitive urine drug testing for buprenorphine compliance monitoring require BUP-3-G as a distinct analytical target separate from NBUP-3-G, as the two metabolites exhibit different detection frequencies and concentration relationships in patient specimens [4]. The BUP-Gluc:NBUP-Gluc ratio provides additional diagnostic information, including evidence of altered metabolism during pregnancy (significant trimester-dependent ratio shifts observed in 71% of subjects) [4]. A BUP-3-G CRM is essential for accurate quantification and for meeting confirmatory testing criteria requiring two transitions per analyte in LC-MS/MS methods [4].

Drug-Drug Interaction Studies Assessing UGT Pathway Modulation

BUP-3-G is formed specifically via UGT1A1, 1A3, and 2B7, and its plasma AUC is sensitive to UGT modulation by co-administered drugs [2]. In the presence of atazanavir/ritonavir, BUP-3-G AUC₀₋₂₄ increased 4.7-fold from 28.1 to 132 ng·h/mL (p=0.001), while NBUP-3-G AUC increased only 1.4-fold (p=0.037) [2]. This differential sensitivity makes BUP-3-G a more responsive biomarker than NBUP-3-G for detecting UGT-mediated drug-drug interactions. Procurement of the purified BUP-3-G reference standard is therefore critical for clinical pharmacology studies evaluating UGT inhibition or induction by antiretroviral agents, azole antifungals, or other co-medications [2].

Quote Request

Request a Quote for Buprenorphine 3-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.